molecular formula C12H10O3S B6371711 4-(4-Hydroxy-3-methylphenyl)thiophene-2-carboxylic acid CAS No. 1261947-19-6

4-(4-Hydroxy-3-methylphenyl)thiophene-2-carboxylic acid

Cat. No.: B6371711
CAS No.: 1261947-19-6
M. Wt: 234.27 g/mol
InChI Key: NOJRLZVHAAQWTM-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-methylphenyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . The presence of a hydroxy group and a carboxylic acid group in the structure of this compound makes it a versatile compound with potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3-methylphenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 4-hydroxy-3-methylbenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures .

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where 4-hydroxy-3-methylphenylboronic acid is coupled with thiophene-2-carboxylic acid using a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-methylphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-methylphenyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their conformation and function .

In material science, the electronic properties of the thiophene ring system play a crucial role in its function as an organic semiconductor. The conjugated π-electron system allows for efficient charge transport, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxyphenyl)thiophene-2-carboxylic acid
  • 4-(3-Methylphenyl)thiophene-2-carboxylic acid
  • 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid

Uniqueness

4-(4-Hydroxy-3-methylphenyl)thiophene-2-carboxylic acid is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the thiophene ring system provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

4-(4-hydroxy-3-methylphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-7-4-8(2-3-10(7)13)9-5-11(12(14)15)16-6-9/h2-6,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJRLZVHAAQWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683871
Record name 4-(4-Hydroxy-3-methylphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-19-6
Record name 4-(4-Hydroxy-3-methylphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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